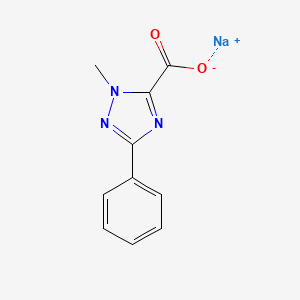![molecular formula C14H13ClF3NO5S B1406781 [2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) CAS No. 1354783-51-9](/img/structure/B1406781.png)
[2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)
Overview
Description
2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt), hereafter referred to as CMPT-S, is a synthetic compound that has been used in scientific research for a variety of applications. It has been used in the study of biochemical and physiological processes, and has been found to have potential applications in drug development. CMPT-S is an important compound for understanding the molecular mechanisms of action of drugs, and for the development of new therapies.
Scientific Research Applications
Agriculture: Herbicidal Applications
This compound has been studied for its potential use as a herbicide. The related structure of (4-chloro-2-methylphenoxy)acetate is known to act as a synthetic auxin, disrupting the growth of plants . By mimicking natural growth hormones, these compounds can cause uncontrolled and unsustainable growth, leading to the death of the plant. This mechanism is particularly effective against broad-leaf weeds in crops like wheat or maize .
Medicine: Antitumor Activity
A chloro-substituted analog of this compound has shown pronounced antitumor activity . Such compounds are of interest in the development of new cancer therapies, where their ability to interfere with cellular growth can be harnessed to target tumor cells.
Biotechnology: Ionic Liquids Synthesis
The compound’s related ionic liquids have been synthesized and characterized for various applications. These include the use as solvents for biopolymers, which is crucial in processes like dissolving cellulose or extracting lignin from biomass . The transformation of these biopolymers into valuable aromatic compounds is a significant area of research in biotechnology.
Environmental Science: Pollution Control
While specific studies on the environmental applications of this compound are not readily available, its structural analogs have been used in the synthesis of herbicidal ionic liquids. These ionic liquids are designed to be less toxic and more environmentally friendly compared to traditional solvents, potentially reducing pollution and improving the safety of agricultural practices .
Materials Science: Development of New Materials
The unique properties of ionic liquids related to this compound make them candidates for the development of new materials. Their thermal stability and solubility characteristics are important for creating materials with specific desired properties for industrial applications .
Analytical Chemistry: Chemical Analysis and Synthesis
Compounds like “[2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)” can be used in analytical chemistry for the synthesis of other complex molecules. The precise reactions and stability of such compounds under various conditions are valuable for developing new analytical methods and techniques .
Pharmaceutical Chemistry: Drug Synthesis
The trifluoromethyl group present in this compound is a common pharmacophore in many FDA-approved drugs. Its presence can significantly affect the biological activity of a molecule, making it a valuable feature in the design and synthesis of new pharmaceuticals .
Organic Chemistry: Reaction Mechanisms
In organic chemistry, the study of molecules like this one helps in understanding reaction mechanisms, especially those involving halogens and aromatic compounds. This knowledge is fundamental to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO.H2O4S/c1-8-6-10(15)3-5-12(8)20-13-4-2-9(7-11(13)19)14(16,17)18;1-5(2,3)4/h2-7H,19H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKOQSAHDGQCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406698.png)
![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)





![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)


![1-Isopropyl-3-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-5'-ylmethyl]urea](/img/structure/B1406721.png)